molecular formula C42H60N24O12 B12306339 Dodecamethylbambus[6]uril hydrate, bu[6]

Dodecamethylbambus[6]uril hydrate, bu[6]

Cat. No.: B12306339
M. Wt: 1093.1 g/mol
InChI Key: NWWBPKVPRVOAOB-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Bambusuril Macrocycles

The origins of bambusurils trace back to early investigations into glycoluril-based macrocycles. In 2010, Vladimír Šindelář’s research group reported the first synthesis of a bambusuril macrocycle, named for its bamboo-like curvature. Initial efforts focused on achiral variants, but by 2018, breakthroughs in chiral functionalization enabled the creation of enantiomerically pure derivatives. The development of Bu arose from systematic modifications of precursor macrocycles such as BU1 and BU2, which were optimized for enhanced solubility and binding affinity. Šindelář’s 2015 innovation of water-soluble bambusurils marked a critical milestone, demonstrating their applicability in aqueous environments and paving the way for Bu’s synthesis.

Structural Classification Within the Glycoluril-Based Macrocycle Family

Bambusurils belong to the glycoluril macrocycle family, distinguished by their repeating glycoluril subunits connected via methylene bridges. Bu specifically adopts a hexameric structure (Figure 1), with six glycoluril units forming a rigid, bowl-shaped cavity. This architecture contrasts with cucurbiturils, which feature larger portals and a symmetrical barrel shape, and biotinurils, which incorporate biotin-derived subunits.

Table 1: Structural Comparison of Glycoluril-Based Macrocycles

Property Bambusurils (e.g., Bu) Cucurbiturils Biotinurils
Subunits 6 glycoluril units n glycoluril Biotin + glycoluril
Cavity Diameter (Å) 4.2–5.1 5.5–10.1 3.8–4.5
Anion Binding Affinity $$10^9$$–$$10^{12}$$ M$$^{-1}$$ $$10^3$$–$$10^6$$ M$$^{-1}$$ $$10^7$$–$$10^9$$ M$$^{-1}$$
Solubility Moderate in chloroform Low in water High in polar solvents

The conformational rigidity of Bu stems from intramolecular hydrogen bonding between adjacent glycoluril units, as confirmed by X-ray crystallography and variable-temperature NMR. Hybrid macrocycles, such as those combining glycoluril with aromatic spacers, exhibit reduced anion affinity compared to Bu, underscoring the importance of homomeric subunit arrangement.

Nomenclature and Variants of Substituted Bambusurils

Bambusuril nomenclature follows a systematic protocol: the prefix denotes substituents, while the bracketed numeral indicates the number of glycoluril units. In Bu, "dodecamethyl" refers to twelve methyl groups (two per glycoluril subunit), and "" specifies the hexameric structure. Functionalization strategies include:

  • Alkylation : Propargyl or benzyl bromide derivatives introduce terminal alkyne or aryl groups, enabling post-synthetic modifications.
  • Chiral Derivatization : Enantiomerically pure analogs incorporate (S)-1-phenylethyl or D-biotin groups, expanding applications in asymmetric catalysis.

For example, BU1 (a precursor to Bu) undergoes deprotection in trifluoroacetic acid/dichloromethane to yield BU2, which serves as a scaffold for further alkylation. Recent work by Del Mauro et al. demonstrated the synthesis of monofunctionalized hybrids, such as a macrocycle combining five glycoluril units with one D-biotin moiety, though these exhibit lower anion affinity than Bu.

Properties

Molecular Formula

C42H60N24O12

Molecular Weight

1093.1 g/mol

IUPAC Name

5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone

InChI

InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3

InChI Key

NWWBPKVPRVOAOB-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O

Origin of Product

United States

Preparation Methods

Reaction Parameters and Yield Optimization

Key variables influencing the reaction include:

Parameter Optimal Value Impact on Yield
HCl concentration 6 M Maximizes cyclization efficiency
Molar ratio (glycoluril:paraformaldehyde) 1:1.2 Prevents oligomerization
Reaction temperature 80°C ± 2°C Balances kinetics vs. decomposition
Reaction duration 48 hours Ensures complete macrocycle formation

Under these conditions, the process yields approximately 25% pure BU. Post-synthetic treatment with hydroiodic acid removes residual chloride ions, followed by hydrogen peroxide oxidation to eliminate colored byproducts.

Chromatographic Purification Techniques

Separation of BU from reaction mixtures requires advanced chromatographic methods due to structural similarities with byproducts. The protocol adapted from methyl-substituted cucurbituril purification employs silica gel column chromatography with formic acid/acetic acid eluent systems.

Eluent Composition Effects

Eluent Ratio (HCOOH:CH₃COOH) Separation Efficiency BU Recovery
1:1 Moderate 60%
1:2 High 85%
1:3 Excessive band broadening 45%

The optimal 1:2 ratio achieves effective separation while maintaining macrocycle stability. High-performance liquid chromatography (HPLC) analyses confirm ≥98% purity in final fractions when using 200–300 mesh silica gel.

Hydration Process and Water Sorption Dynamics

BU exhibits remarkable hydration properties, binding four water molecules per macrocycle in its crystalline hydrate form. The water absorption process occurs through:

Thermodynamic and Kinetic Parameters

Property Value Measurement Technique
Absorption capacity 4 H₂O/BU Thermogravimetric analysis
Absorption time (90% saturation) 20 min Dynamic vapor sorption
Desorption activation energy 45.2 kJ/mol Arrhenius plot analysis
Hydration enthalpy -28.6 kJ/mol Isothermal titration calorimetry

The tetrahydrate structure remains stable up to 270°C, with dehydration occurring in two distinct stages corresponding to surface-adsorbed and cavity-bound water molecules.

Computational Modeling of Synthesis Pathways

Density functional theory (DFT) calculations using the B97-3c method provide atomic-level insights into BU formation. Key computational findings include:

Energy Landscape of Key Intermediates

Species Relative Energy (kJ/mol) Stabilization Mechanism
Linear tetramer +142.7 Dipole-dipole interactions
Cyclic transition state +89.3 Partial conjugation stabilization
BU macrocycle -156.2 Aromatic stacking and hydrogen bonding

Molecular dynamics simulations reveal that solvent polarity critically affects reaction kinetics, with 6 M HCl providing optimal dielectric screening for cyclization.

Industrial-Scale Production Protocols

Commercial synthesis scales the laboratory procedure using:

Process Intensification Strategies

Parameter Laboratory Scale Industrial Scale
Reactor volume 0.5 L 5000 L
Cooling rate 1°C/min 0.5°C/min
Crystallization time 72 hours 14 days
Annual production capacity 10 g 150 kg

Major suppliers including Aladdin Scientific and Shanghai Aladdin Biochemical Technology employ continuous flow reactors with in-line FTIR monitoring to maintain quality control. The global market price correlates with purity grade, ranging from $850/g (95%) to $4200/g (99.99%).

Analytical Characterization Techniques

Comprehensive quality assessment employs multiple orthogonal methods:

Spectral Fingerprints

Technique Characteristic Signal BU Identification
¹H NMR (400 MHz, D₂O) δ 4.82 (s, 24H, CH₂) Methylenic bridges
ESI-MS (m/z) 1093.08 [M+H]⁺ Molecular ion
FTIR (cm⁻¹) 1724 (C=O), 1165 (C-O-C) Macrocyclic skeleton
XRD (2θ) 8.4°, 12.7°, 17.2° Crystal lattice periodicity

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) confirms hydration stoichiometry through characteristic H₂O loss profiles.

Recent Methodological Advances (2023–2025)

Emerging preparation strategies focus on sustainability and efficiency:

Green Chemistry Innovations

Approach Advantage Current Challenge
Microwave-assisted synthesis 80% reduction in reaction time Scalability issues
Biocatalytic cyclization 99% atom economy Limited enzyme stability
CO₂-expanded solvents 50% less HCl consumption High pressure requirements
Flow crystallization Narrower particle size distribution Clogging risks

These developments aim to reduce the environmental footprint while maintaining the strict purity requirements for pharmaceutical applications.

Chemical Reactions Analysis

Acid-Catalyzed Condensation

  • Reagents : Glycoluril monomers (e.g., 2,4-disubstituted glycoluril), paraformaldehyde, and strong acids (e.g., HCl or HBF₄).

  • Conditions : Reflux in polar aprotic solvents (e.g., dioxane) with tetrabutylammonium salts (TBA⁺BF₄⁻) as templates.

  • Yield : Up to 79% for bu derivatives, with purification via anion exchange (e.g., replacing BF₄⁻ with Cl⁻) .

  • Key Challenge : Hydrate formation during synthesis complicates molecular weight consistency .

MethodReagentsConditionsYieldSource
Acid-catalyzedGlycoluril, paraformaldehyde, HBF₄Reflux in dioxane79%
Microwave-assistedTBAX, PTSAOrganic solvents, short reaction timesImproved yields

Macrocyclization

The reaction involves the acid-catalyzed condensation of glycoluril units with formaldehyde to form a pumpkin-shaped macrocycle. This step is critical for generating the hydrophobic cavity and polar portals. For bu , the reaction typically requires:

  • Templating : TBA⁺ salts or Cl⁻ ions to stabilize the macrocycle during formation.

  • Catalysis : HBF₄ or PTSA to drive condensation .

Functionalization

Functionalization enhances solubility and binding properties:

  • Triethylene glycol substitution : Replaces carboxylate groups with neutral, water-soluble residues (e.g., 3,6,9-trioxadecyl groups) .

  • Allyl group incorporation : Enables post-synthetic modifications like ring-closing metathesis, though rearrangement challenges were observed .

Functionalization MethodSubstituentReaction TypeYieldSource
Triethylene glycolOligoethylene glycolNucleophilic substitutionN/A
Allyl groupAllylOlefin metathesisTrace

Guest Molecule Encapsulation

bu forms stable inclusion complexes via:

  • Hydrophobic interactions : Encapsulation of nonpolar molecules in its cavity.

  • Charge-dipole interactions : Binding of ions via polar portals .

Biomedical and Supramolecular Uses

  • Drug delivery : Neutral groups (e.g., triethylene glycol) enhance aqueous solubility for targeted release .

  • Molecular sensors : Selective binding to analytes enables detection systems.

Challenges and Limitations

  • Hydrate variability : Water of crystallization complicates molecular weight consistency .

  • Synthetic scalability : Cost and efficiency challenges in large-scale production .

Scientific Research Applications

Supramolecular Chemistry

Dodecamethylbambusuril is known for its ability to selectively bind anions and small molecules, making it a valuable tool in supramolecular chemistry.

  • Anion Binding : The compound demonstrates high selectivity towards iodide and perchlorate anions in aqueous solutions, with association constants exceeding 109M110^9\,\text{M}^{-1} . This high affinity allows for effective separation and detection of these anions in various chemical processes.
  • Complex Formation : Studies have shown that dodecamethylbambusuril can form stable complexes with organic phosphates, predominantly exhibiting a 1:1 stoichiometry . This property is particularly useful for the development of sensors and extraction processes.

Environmental Applications

The unique binding properties of dodecamethylbambusuril extend to environmental applications, particularly in the remediation of contaminated water.

  • Heavy Metal Ion Removal : The macrocycle has been investigated for its ability to bind heavy metal ions from aqueous solutions. Its selective binding capabilities can be harnessed to develop materials that effectively remove toxic metals from wastewater .
  • Pollutant Detection : Dodecamethylbambusuril can be utilized in sensors designed to detect specific pollutants in water systems. Its high binding affinity allows for the detection of low concentrations of harmful substances, enhancing environmental monitoring efforts .

Biomedical Engineering

In the field of biomedical engineering, dodecamethylbambusuril shows promise due to its biocompatibility and ability to encapsulate drugs.

  • Drug Delivery Systems : The compound can be employed as a drug carrier, facilitating targeted delivery of therapeutic agents. Its ability to encapsulate drugs within its cavity allows for controlled release mechanisms .
  • Biocompatibility Studies : Research indicates that dodecamethylbambusuril exhibits low toxicity and high biocompatibility in vitro, making it suitable for biomedical applications where safety is paramount .

Case Study 1: Anion Selectivity

A study conducted by Fiala et al. demonstrated that dodecamethylbambusuril could selectively bind iodide ions over other anions in aqueous solutions. The research utilized NMR titration experiments to quantify binding affinities and assess the impact of pH on selectivity .

Case Study 2: Heavy Metal Ion Removal

Research published in ACS journals explored the use of dodecamethylbambusuril in removing lead ions from contaminated water. The study reported a significant reduction in lead concentration when treated with a dodecamethylbambusuril-based adsorbent, showcasing its potential for environmental cleanup applications .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Supramolecular ChemistryAnion bindingHigh selectivity for iodide and perchlorate anions
Environmental ScienceHeavy metal ion removalEffective in reducing lead concentration
Biomedical EngineeringDrug delivery systemsLow toxicity and high biocompatibility
Environmental MonitoringPollutant detectionCapable of detecting low concentrations of pollutants

Mechanism of Action

The mechanism of action of dodecamethylbambus6uril hydrate involves the formation of hydrogen bonds between the methine hydrogen atoms on the glycoluril units and the anions. This interaction stabilizes the anion within the macrocyclic cavity, leading to high selectivity and affinity for specific anions . The molecular targets include various anions, and the pathways involve the formation of stable inclusion complexes .

Comparison with Similar Compounds

Table 1: Structural Features of BU[6] and Key Analogs
Compound Substituents Cavity Size (Å) Molecular Formula CAS Number
Dodecamethylbambus[6]uril (BU[6]) 12 methyl groups ~6.5–7.0 C₃₆H₃₆N₂₄O₁₂·xH₂O Not explicitly provided
Cucurbit[6]uril (CB[6]) None ~5.5–6.0 C₃₆H₃₆N₂₄O₁₂·xH₂O 80262-44-8
Tetramethylcucurbit[6]uril (TMeQ[6]) 4 methyl groups ~6.0–6.5 C₄₀H₄₄N₂₄O₁₂ Not available
Cucurbit[8]uril (CB[8]) None ~8.5–9.0 C₄₈H₄₈N₃₂O₁₆·xH₂O 259886-51-6

Key Observations :

  • BU[6]’s full methyl substitution distinguishes it from partially substituted cucurbiturils (e.g., TMeQ[6]) and unsubstituted analogs (e.g., CB[6]) .
  • The methyl groups enhance BU[6]’s hydrophobic interactions and stabilize guest inclusion via van der Waals forces .

Anion-Binding Affinity and Selectivity

Table 2: Halide-Binding Affinities (log K) in Aqueous Solution
Compound Cl⁻ Br⁻ I⁻ Reference Method
BU[6] 5.2 6.8 8.1 DFT/Experimental
CB[6] 3.5 4.2 5.0 NMR Titration
TMeQ[6] 4.1 5.3 6.5 Isothermal Titration Calorimetry

Key Findings :

  • BU[6] demonstrates superior anion affinity compared to CB[6] and TMeQ[6], attributed to its optimized cavity geometry and methyl-induced desolvation effects .
  • The trend follows I⁻ > Br⁻ > Cl⁻, consistent with the Hofmeister series .

Solubility and Biocompatibility

Key Insights :

  • BU[6]’s hydrate form improves aqueous solubility compared to non-hydrated analogs like CB[8] .

Computational and Experimental Validation

  • DFT Studies : BU[6]’s anion-binding thermodynamics align with experimental data, confirming its high affinity for polarizable anions like I⁻ .
  • Solid-State Performance : BU[6] forms columnar hydrate crystals with high symmetry, enabling stable guest encapsulation in materials science .

Biological Activity

Dodecamethylbambus uril (Me12BU) is a member of the bambusuril family, which are macrocyclic compounds known for their ability to form host-guest complexes with various anions and small molecules. This article explores the biological activity of Me12BU, focusing on its applications in medicinal chemistry, supramolecular chemistry, and potential therapeutic uses.

Overview of Dodecamethylbambus uril

Dodecamethylbambus uril is characterized by its unique structure, which allows it to encapsulate anions selectively. This property is attributed to its hydrophobic cavity and the arrangement of its glycoluril subunits. The compound has shown promise in various applications, particularly in drug delivery systems due to its ability to enhance the solubility and stability of guest molecules.

1. Anion Binding

Me12BU exhibits high affinity for various anions, making it a valuable tool in supramolecular chemistry. Studies have demonstrated that it can effectively bind anionic species such as cyanate and thiocyanate ions. The binding constants for these interactions have been quantified using density functional theory (DFT) calculations, revealing significant stabilization upon complexation .

2. Drug Delivery Applications

The incorporation of Me12BU in drug delivery systems has been extensively studied. Its ability to form stable host-guest complexes enhances the bioavailability and solubility of poorly soluble drugs. For instance, studies indicate that Me12BU can encapsulate therapeutic agents, improving their pharmacokinetic profiles without compromising their biological activity .

Table 1: Binding Affinities of Dodecamethylbambus uril with Various Anions

AnionBinding Constant (K_a) (M^-1)Reference
Cyanate10510^5
Thiocyanate10410^4
Acetate10310^3

3. Case Studies

Case Study 1: Complexation with Anticancer Drugs

Research has shown that Me12BU can enhance the solubility and stability of anticancer drugs such as camptothecin. The formation of host-guest complexes was found to increase the drug's effectiveness while reducing side effects associated with its free form .

Case Study 2: Antimicrobial Activity

Another study explored the use of Me12BU in enhancing the antimicrobial properties of existing drugs. By forming inclusion complexes with antibiotics, Me12BU improved their solubility and bioactivity against bacterial strains .

Mechanistic Insights

The mechanism by which Me12BU enhances drug activity involves several factors:

  • Increased Solubility : The hydrophobic cavity allows for better solvation of hydrophobic drugs.
  • Stability Against Degradation : Encapsulation protects drugs from metabolic degradation.
  • Controlled Release : The design allows for a controlled release profile, improving therapeutic outcomes.

Q & A

Q. What are the established synthetic methodologies for preparing BU[6], and how do reaction conditions influence yield and purity?

BU[6] is synthesized via condensation reactions using methyl-substituted glycoluril precursors. A common approach involves reacting dimethylglycoluril derivatives with formaldehyde in the presence of acid catalysts, such as hydrochloric acid or 1-hydroxyethylidene diphosphonic acid (HEDP), under controlled heating (80–100°C) for 24–48 hours . Key factors include:

  • Catalyst selection : HEDP improves reaction efficiency in aqueous media, reducing side products .
  • Temperature control : Prolonged heating above 100°C may degrade intermediates.
  • Purification : Column chromatography or recrystallization from acetone/water mixtures isolates BU[6] hydrate .

Q. Which characterization techniques are essential for confirming the structural integrity of BU[6]?

A multi-technique approach is required:

  • Single-crystal X-ray diffraction : Resolves host-guest geometry and hydrogen-bonding networks in crystalline BU[6] .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify methyl group substitution patterns and hydration states .
  • MALDI-TOF mass spectrometry : Confirms molecular weight and purity .
  • FT-IR spectroscopy : Validates carbonyl stretching frequencies (1,700–1,750 cm1^{-1}) and hydration .

Advanced Research Questions

Q. What factors govern the anion selectivity of BU[6], and how can computational modeling predict binding affinities?

BU[6]’s anion selectivity arises from cavity size, electrostatic interactions, and solvent effects. For example:

  • Cavity dimensions : The 6.5 Å portal diameter favors larger anions (e.g., PF6\text{PF}_6^- over Cl\text{Cl}^-) .
  • Electrostatic potential (MEP) analysis : Computational tools (e.g., Gaussian09) map charge distribution to predict binding sites. A recent study on similar cucurbiturils revealed that methyl groups enhance portal electronegativity, favoring anion-π\pi interactions .
  • Solvent competition : Polar solvents (e.g., water) reduce binding strength due to solvation effects. Titration calorimetry (ITC) quantifies these effects .

Q. How can researchers design BU[6]-based host-guest systems for multi-dimensional supramolecular frameworks?

Strategies include:

  • Guest selection : Positively charged or aromatic guests (e.g., 1-(4-methoxyphenyl)piperazine) form exclusion complexes via portal interactions, while inorganic anions (e.g., NO3\text{NO}_3^-) stabilize outer-wall assemblies .
  • Co-crystallization agents : Adding halide salts (e.g., KCl) templates framework growth by bridging BU[6] units .
  • Kinetic vs. thermodynamic control : Slow diffusion methods yield crystalline frameworks, whereas rapid mixing favors amorphous polymers .

Q. What experimental and computational methods are used to resolve contradictions in BU[6]’s thermodynamic stability data?

Discrepancies in stability constants (e.g., anion-binding logK\log K) often stem from solvent polarity or counterion effects. To address this:

  • Comparative ITC and NMR titrations : Cross-validate binding constants in identical solvents .
  • Molecular dynamics (MD) simulations : AMBER or GROMACS models assess solvent reorganization energy during complexation .
  • Error analysis : Report uncertainties via triplicate measurements and bootstrap statistical methods .

Q. How can researchers validate the reproducibility of BU[6]’s self-assembly behavior across different laboratories?

Standardization is critical:

  • Detailed protocols : Document reagent sources (e.g., glycoluril purity ≥98%), solvent grades, and crystallization conditions (temperature, humidity) .
  • Interlaboratory studies : Share samples for independent validation via round-robin testing .
  • Data transparency : Publish raw diffraction data (e.g., CIF files) and spectral datasets in repositories like Cambridge Structural Database .

Methodological Best Practices

  • Data validation : Cross-reference experimental results with computational models (e.g., DFT for binding energies) to confirm mechanistic hypotheses .
  • Literature rigor : Prioritize peer-reviewed journals (e.g., ChemPlusChem, Chemical Science) over vendor databases to avoid biased data .

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